1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a quinolone derivative Quinolones are a class of synthetic compounds known for their broad-spectrum antibacterial activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 4,5-dimethoxymethylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve multi-step processes, including the use of metal-catalyzed reactions and flow chemistry techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid include:
- Ciprofloxacin
- Levofloxacin
- Nalidixic acid
- Oxolinic acid
- Norfloxacin
Uniqueness
What sets this compound apart from these similar compounds is its unique structural modifications, which can enhance its biological activity and reduce potential side effects. Its specific substitution pattern on the quinoline ring can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1,2-dimethyl-4-oxoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-5-11(14)9-6-8(12(15)16)3-4-10(9)13(7)2/h3-6H,1-2H3,(H,15,16) |
InChI Key |
SDKRYYFPHWPDEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1C)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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